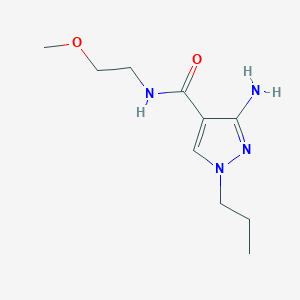
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, an amino group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Methoxyethyl Group: This step involves the reaction of the intermediate compound with 2-methoxyethylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N-(2-methoxyethyl)benzamide
- 3-Amino-N-(2-methoxyethyl)propanamide
Comparison
Compared to similar compounds, 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide exhibits unique properties due to the presence of the pyrazole ring and the specific arrangement of functional groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H18N4O2 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
3-amino-N-(2-methoxyethyl)-1-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O2/c1-3-5-14-7-8(9(11)13-14)10(15)12-4-6-16-2/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15) |
InChI Key |
FYEUHRXDYNRFCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)N)C(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745234.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745235.png)
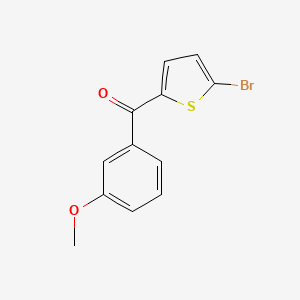
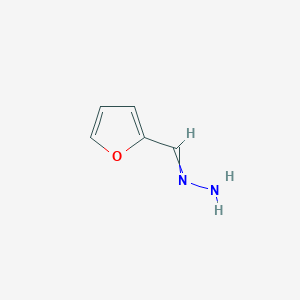
![1-amino-N-[(4-fluorophenyl)methyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B11745258.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745265.png)
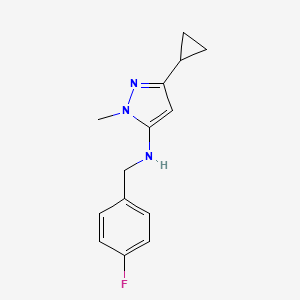

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11745289.png)
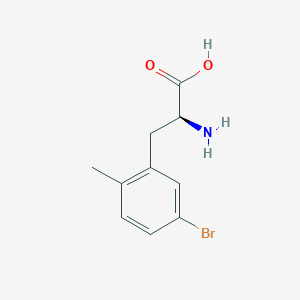
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745307.png)
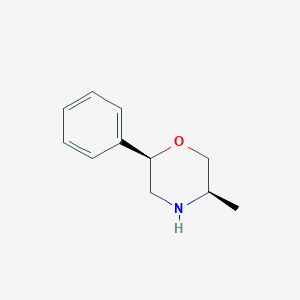
![[(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11745317.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11745322.png)
